REACTION_SMILES
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[CH3:23][CH2:24][OH:25].[ClH:15].[OH:16][CH:17]1[CH2:18][CH2:19][NH:20][CH2:21][CH2:22]1.[c:1]1([CH:7]([OH:8])[c:9]2[cH:10][cH:11][cH:12][cH:13][cH:14]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1>>[ClH:15].[c:1]1([CH:7]([O:8][CH:17]2[CH2:18][CH2:19][NH:20][CH2:21][CH2:22]2)[c:9]2[cH:10][cH:11][cH:12][cH:13][cH:14]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OC1CCNCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OC(c1ccccc1)c1ccccc1
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Name
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Type
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product
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Smiles
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Cl
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Name
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Type
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product
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Smiles
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c1ccc(C(OC2CCNCC2)c2ccccc2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |